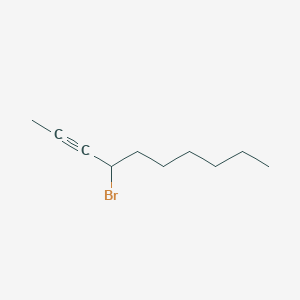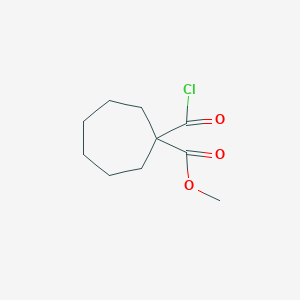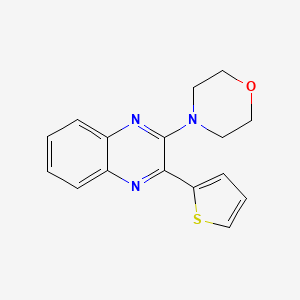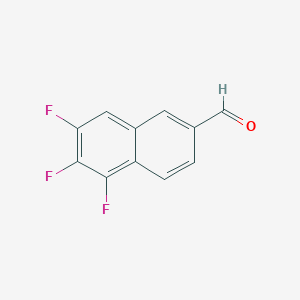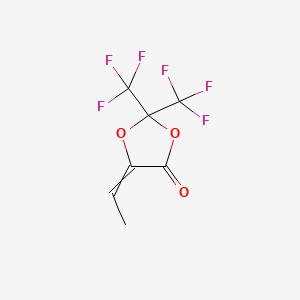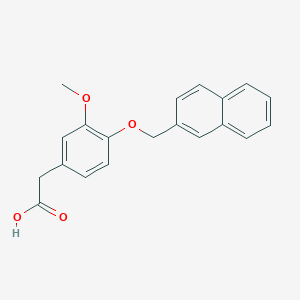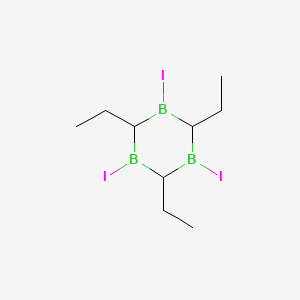
2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane is a chemical compound known for its unique structure and properties. It consists of a boron-nitrogen ring with ethyl and iodine substituents.
Méthodes De Préparation
The synthesis of 2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane involves several steps. One common method includes the reaction of 2,4,6-triethyl-1,3,5-triazine with iodine in the presence of a suitable solvent. The reaction conditions typically involve refluxing the mixture to ensure complete substitution of the hydrogen atoms with iodine . Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of iodine atoms.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other boron-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying boron-based drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane involves its interaction with molecular targets through its boron and iodine atoms. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways. The compound’s ability to undergo substitution reactions also allows it to modify target molecules, potentially altering their function .
Comparaison Avec Des Composés Similaires
2,4,6-Triethyl-1,3,5-triiodo-1,3,5-triborinane can be compared with other similar compounds such as:
2,4,6-Triethyl-1,3,5-trioxane: This compound has a similar ethyl-substituted structure but contains oxygen atoms instead of boron and iodine.
1,3,5-Triiodo-2,4,6-trimethylbenzene: This compound shares the triiodo substitution but has a benzene ring instead of a boron-nitrogen ring.
The uniqueness of this compound lies in its boron-nitrogen ring structure, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
826990-16-3 |
|---|---|
Formule moléculaire |
C9H18B3I3 |
Poids moléculaire |
539.4 g/mol |
Nom IUPAC |
2,4,6-triethyl-1,3,5-triiodo-1,3,5-triborinane |
InChI |
InChI=1S/C9H18B3I3/c1-4-7-10(13)8(5-2)12(15)9(6-3)11(7)14/h7-9H,4-6H2,1-3H3 |
Clé InChI |
WVPWLWRBFUAXHE-UHFFFAOYSA-N |
SMILES canonique |
B1(C(B(C(B(C1CC)I)CC)I)CC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


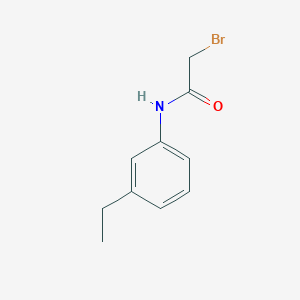
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
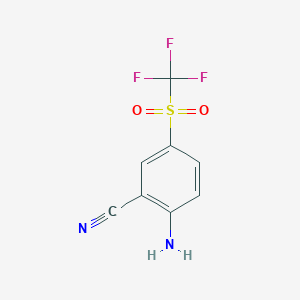
![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
![4-Hydroxy-3-[2-(2-nitrophenyl)hydrazinyl]benzoic acid](/img/structure/B14204037.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
